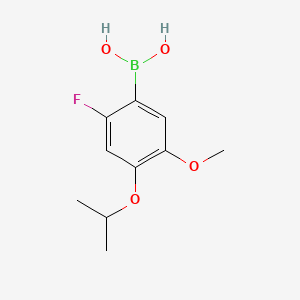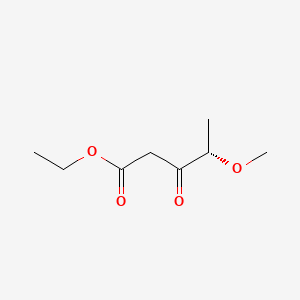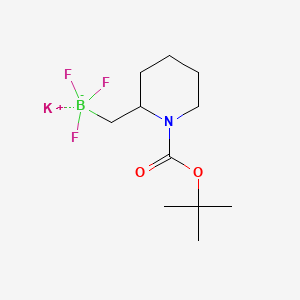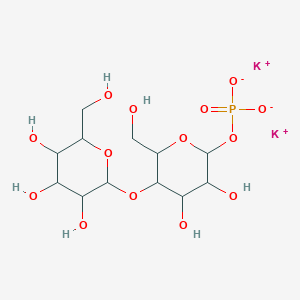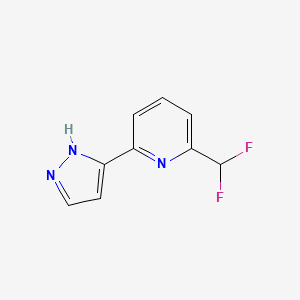
2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both pyridine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine typically involves the functionalization of the pyridine ring and the introduction of the difluoromethyl group. One common method involves the use of Rh(III)-catalyzed C-H functionalization reactions. For instance, the reaction of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes under Rh(III) catalysis can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine or pyrazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or photophysical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: This compound lacks the difluoromethyl group but shares the core pyridine-pyrazole structure.
2-(Trifluoromethyl)-6-(1H-pyrazol-3-yl)pyridine: Similar to the target compound but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-6-(1H-pyrazol-3-yl)pyridine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications where specific interactions with molecular targets are desired.
特性
分子式 |
C9H7F2N3 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC名 |
2-(difluoromethyl)-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C9H7F2N3/c10-9(11)8-3-1-2-6(13-8)7-4-5-12-14-7/h1-5,9H,(H,12,14) |
InChIキー |
BIFFBEVIJATKGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(F)F)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


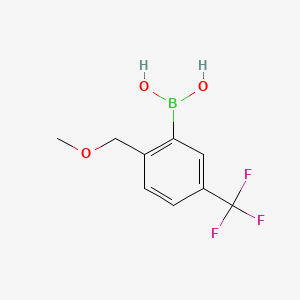
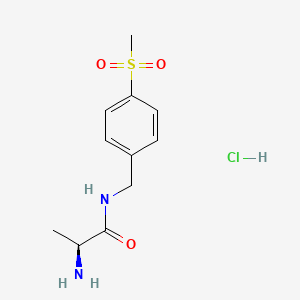
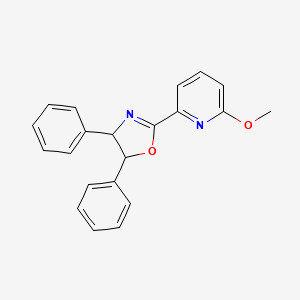
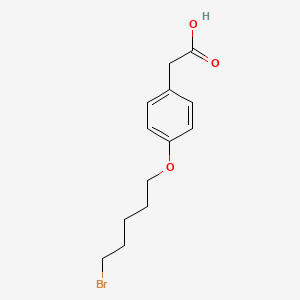

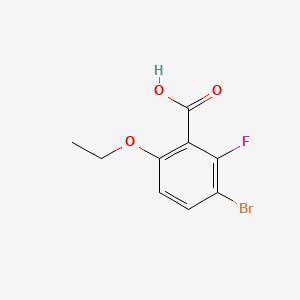
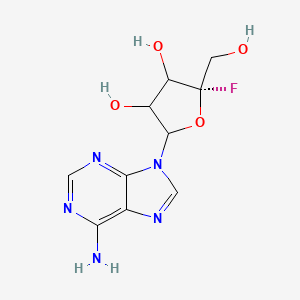
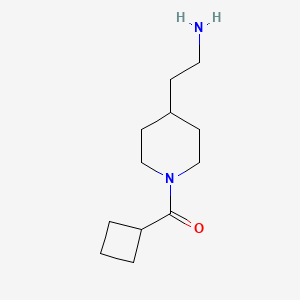
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
